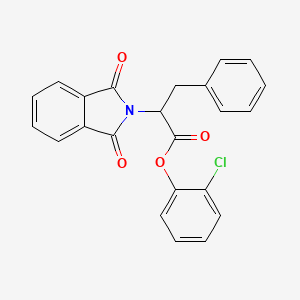
N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide
Overview
Description
N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide, also known as Oxythiamine, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Oxythiamine belongs to the class of thiamine analogs, which are compounds that mimic the structure and function of thiamine, an essential nutrient for human health.
Scientific Research Applications
Antifungal and Anticancer Properties
N-(Morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes have been synthesized and characterized, demonstrating antifungal activity against major pathogens responsible for plant diseases. These compounds, including closely related structures to N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide, exhibit potential in agricultural applications for disease management (Zhou Weiqun et al., 2005). Additionally, modifications of poly(3-hydroxybutyrate) with amino compounds, including morpholine derivatives, have shown antibacterial, antioxidant, and potent anticancer effects against various bacterial strains and cancer cell lines, highlighting their biomedical applications (Mohamed A. Abdelwahab et al., 2019).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds related to N-(3-oxo-1-phenylbutyl)-4-morpholinecarbothioamide reveals their diverse applications. For instance, the synthesis of hydrazone and thiosemicarbazide derivatives based on N-morpholinoacetic acid hydrazide has been explored for their antioxidant activity, contributing to the understanding of their electrochemical properties and potential therapeutic uses (Nurkenov et al., 2018). Another study focused on the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds, including morpholine, evaluating their antiinflammatory activity. This research contributes to the development of new therapeutic agents with potential benefits in treating inflammation (A. Rajasekaran et al., 1999).
Advanced Materials and Chemistry
The preparation and characterization of cyano complexes of oxotungsten(IV) with Mannich base ligands, including morpholinobenzyl benzamide derivatives, showcase the versatility of these compounds in developing advanced materials with potential industrial and pharmaceutical applications (Mohita Sharma et al., 2010). Furthermore, the exploration of aromatic sulfonamide inhibitors of carbonic anhydrases demonstrates the chemical diversity and potential therapeutic applications of morpholine derivatives in treating various diseases by modulating enzyme activity (C. Supuran et al., 2013).
properties
IUPAC Name |
N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12(18)11-14(13-5-3-2-4-6-13)16-15(20)17-7-9-19-10-8-17/h2-6,14H,7-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNMYFAURUFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B4065019.png)
![4-(2-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4065020.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4065024.png)

![2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride](/img/structure/B4065032.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065044.png)

![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4065057.png)
![2-chloro-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4065058.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4065067.png)
![3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4065079.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4065093.png)
![4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065099.png)